![molecular formula C22H20N4O3 B2472698 2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 862810-71-7](/img/structure/B2472698.png)

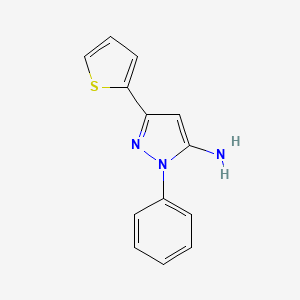

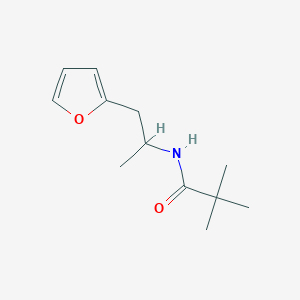

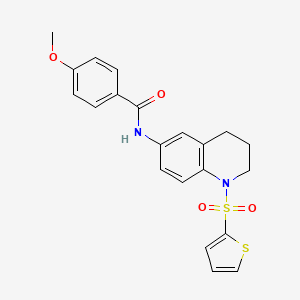

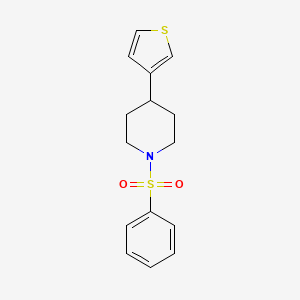

2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide” is a complex organic compound that contains an imidazo[1,2-a]pyrimidine moiety . Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been receiving significant attention in the synthetic chemistry community due to their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . The exact synthesis process for “this compound” is not specified in the available literature.Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through various reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific chemical reactions involving “this compound” are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

Phosphoramidate Steering Elements in Isomeric Selectivity

Phosphoramidates have been identified as key elements in controlling isomeric selectivity in the synthesis of imidazo[1,2-a]pyrimidines. A study by White et al. (2019) demonstrated the selective N-phosphorylation of aminoimidazoles, which significantly influences the outcome of the condensation process to produce either the 2-amino or 4-amino isomer of (benzo)imidazo[1,2-a]pyrimidines (White et al., 2019).

Synthesis and Biological Activity as Antiulcer Agents

Imidazo[1,2-a]pyridines, closely related to imidazo[1,2-a]pyrimidines, were synthesized and evaluated as potential antiulcer agents. Starrett et al. (1989) explored the synthesis of these compounds, noting their cytoprotective properties in ethanol and HCl models. However, they did not display significant antisecretory activity (Starrett et al., 1989).

Interaction with Benzodiazepine Receptors

Schmitt et al. (1997) investigated the affinity of various imidazo[1,2-a]pyridines for central and mitochondrial benzodiazepine receptors. They found that some compounds selectively bound to peripheral-type receptors, suggesting potential applications in neurological research (Schmitt et al., 1997).

Synthesis of Imino Derivatives and Tautomerism

Jakubkienė et al. (2008) synthesized 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones. Their study provided insights into the tautomerism and reactions of these compounds with various nucleophiles, contributing to the understanding of chemical properties and potential applications of such molecules (Jakubkienė et al., 2008).

Fluorometric Determination in Biological Materials

Kaiser and Forist (1975) developed a method for determining 2,3-bis(p-methoxyphenyl)imidazo[1,2-a]-pyrimidine in biological materials, indicating its potential as a bioanalytical tool in pharmacokinetic studies (Kaiser & Forist, 1975).

Catalysis and Fluorescent Sensing

Rawat and Rawat (2018) reported on the synthesis of imidazo[1,2-a]pyrimidines using copper oxide nanoparticles and explored their optical properties. They identified a derivative that acts as a fluorescent sensor for zinc ions, showcasing the versatility of these compounds in sensing applications (Rawat & Rawat, 2018).

Antineoplastic Potential

Abdel-Hafez (2007) synthesized derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine, evaluating their antineoplastic activities. Some derivatives showed promising activity against certain cancer cell lines, indicating potential applications in cancer research (Abdel-Hafez, 2007).

Wirkmechanismus

Target of Action

The primary target of this compound is the KRAS G12C . KRAS is a protein that plays a key role in the regulation of cell division and growth. Mutations in the KRAS gene, such as the G12C mutation, can lead to uncontrolled cell growth and are often found in various types of cancer .

Mode of Action

The compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding is facilitated by the compound’s imidazo[1,2-a]pyrimidine core, which allows it to install covalent warheads on the target protein . The compound’s interaction with its target leads to the inhibition of the protein’s function, thereby preventing the uncontrolled cell growth associated with the KRAS G12C mutation .

Biochemical Pathways

The compound affects the RAS/RAF/MEK/ERK pathway , which is involved in cell division and growth . By inhibiting the function of KRAS G12C, the compound prevents the activation of this pathway, thereby inhibiting cell growth .

Pharmacokinetics

The compound’s potent anticancer activity suggests that it may have favorable pharmacokinetic properties .

Result of Action

The compound has been shown to be a potent anticancer agent for cells with the KRAS G12C mutation . Its action results in the inhibition of cell growth, which could potentially lead to the shrinkage of tumors and the slowing or halting of cancer progression .

Eigenschaften

IUPAC Name |

2-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-3-29-19-8-5-4-7-16(19)21(27)24-17-13-15(9-10-20(17)28-2)18-14-26-12-6-11-23-22(26)25-18/h4-14H,3H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKSVDODKDMWOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2472615.png)

![benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2472619.png)

![N-[4-(aminosulfonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2472620.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2472622.png)

![2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2472626.png)

![Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2472630.png)

![N-cyano-3-ethyl-N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B2472631.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2472636.png)